molecular formula C8H11Cl2N3 B12948825 1-Methyl-1H-indazol-4-amine dihydrochloride

1-Methyl-1H-indazol-4-amine dihydrochloride

Cat. No.: B12948825
M. Wt: 220.10 g/mol
InChI Key: VUKSSWATKSPKTJ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazol-4-amine dihydrochloride: (CAS Number: 89088-69-7) is a chemical compound with the following properties:

    Molecular Formula: C₄H₈ClN₃

    Molecular Weight: 133.579 g/mol

    Melting Point: Not specified

    Density: Not specified

    Boiling Point: Not specified

Preparation Methods

Synthetic Routes:: The synthetic route for 1-Methyl-1H-indazol-4-amine dihydrochloride involves the following steps:

    Imidazole Ring Formation: Start with an appropriate precursor (e.g., 1-methyl-4-nitro-1H-imidazole) and reduce the nitro group to obtain 1-methyl-1H-imidazol-4-amine.

    Chlorination: React 1-methyl-1H-imidazol-4-amine with a chlorinating agent (e.g., thionyl chloride) to introduce the chlorine atom.

    Salt Formation: Finally, react the resulting compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production:: The industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions.

Chemical Reactions Analysis

1-Methyl-1H-indazol-4-amine dihydrochloride can undergo various reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Reduction Reactions: Reduction of the nitro group to the amino group is a key step in its synthesis.

    Other Transformations: Further derivatization can lead to diverse compounds.

Common reagents include thionyl chloride, reducing agents (e.g., SnCl₂), and bases (e.g., NaOH).

Scientific Research Applications

1-Methyl-1H-indazol-4-amine dihydrochloride finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development.

    Biological Studies: Researchers explore its interactions with proteins and enzymes.

    Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, modulate pathways, or exhibit pharmacological effects.

Comparison with Similar Compounds

While 1-Methyl-1H-indazol-4-amine dihydrochloride is unique in its structure, similar compounds include:

    ®-1-(1H-indazol-4-yl)propan-2-amine dihydrochloride: (CAS Number: 2222846-05-9)

    N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: (CAS Number: Not specified)

    7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine: (CAS Number: 1626335-83-8)

Properties

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

1-methylindazol-4-amine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c1-11-8-4-2-3-7(9)6(8)5-10-11;;/h2-5H,9H2,1H3;2*1H

InChI Key

VUKSSWATKSPKTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)N.Cl.Cl

Origin of Product

United States

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